molecular formula C23H28N6O3S2 B1229738 2-[cyclopentyl-[1-oxo-2-(5-thiophen-2-yl-2-tetrazolyl)ethyl]amino]-N-(2-oxolanylmethyl)-2-thiophen-2-ylacetamide

2-[cyclopentyl-[1-oxo-2-(5-thiophen-2-yl-2-tetrazolyl)ethyl]amino]-N-(2-oxolanylmethyl)-2-thiophen-2-ylacetamide

Cat. No. B1229738
M. Wt: 500.6 g/mol
InChI Key: IXVNMHKBGZUMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[cyclopentyl-[1-oxo-2-(5-thiophen-2-yl-2-tetrazolyl)ethyl]amino]-N-(2-oxolanylmethyl)-2-thiophen-2-ylacetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

The compound of interest, due to its structural complexity and presence of multiple reactive sites, could be related to the synthesis of polyfunctionally substituted heterocyclic compounds derived from similar key precursors, such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds, through a variety of synthetic pathways, can yield a diverse array of heterocyclic derivatives incorporating thiophene, thiazole, pyrazole, and other rings. Such derivatives have shown high inhibitory effects in in vitro antiproliferative activity screenings against several human cancer cell lines, indicating their potential in antitumor applications. The synthetic procedures are typically characterized by their simplicity, involving one-pot reactions under mild conditions, which is advantageous for further heterocyclic transformations and biological investigations (Shams et al., 2010).

Microwave Assisted Synthesis and Pharmacological Activities

Another relevant study involved the synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, showcasing the compound's potential in pharmacological activities. The synthesized compounds were screened for anti-inflammatory, analgesic, and antioxidant activities, with some showing comparable effects to standard drugs like indomethacin and aspirin. This indicates the potential of derivatives of the compound for developing new pharmacological agents. Molecular docking studies were also performed to predict the binding modes on cyclooxygenase enzymes, highlighting the compound's relevance in drug discovery and development processes (Attimarad et al., 2017).

Synthesis and Biological Evaluation of Cyclopenteno[b]thiophene Derivatives

Cyclopenteno[b]thiophene derivatives, structurally related to the compound , were synthesized and evaluated for local anesthetic and antiarrhythmic activity. Some of these derivatives were found to possess activities comparable to known drugs such as carticaine and lidocaine, indicating their potential in the development of new therapeutic agents. These compounds exert their pharmacological effects through mechanisms like blocking Na+ or Ca+2 channels, underscoring the compound's significance in medical chemistry research (Al-Obaid et al., 1998).

properties

Product Name

2-[cyclopentyl-[1-oxo-2-(5-thiophen-2-yl-2-tetrazolyl)ethyl]amino]-N-(2-oxolanylmethyl)-2-thiophen-2-ylacetamide

Molecular Formula

C23H28N6O3S2

Molecular Weight

500.6 g/mol

IUPAC Name

2-[cyclopentyl-[2-(5-thiophen-2-yltetrazol-2-yl)acetyl]amino]-N-(oxolan-2-ylmethyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C23H28N6O3S2/c30-20(15-28-26-22(25-27-28)19-10-5-13-34-19)29(16-6-1-2-7-16)21(18-9-4-12-33-18)23(31)24-14-17-8-3-11-32-17/h4-5,9-10,12-13,16-17,21H,1-3,6-8,11,14-15H2,(H,24,31)

InChI Key

IXVNMHKBGZUMBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(C(C2=CC=CS2)C(=O)NCC3CCCO3)C(=O)CN4N=C(N=N4)C5=CC=CS5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[cyclopentyl-[1-oxo-2-(5-thiophen-2-yl-2-tetrazolyl)ethyl]amino]-N-(2-oxolanylmethyl)-2-thiophen-2-ylacetamide
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2-[cyclopentyl-[1-oxo-2-(5-thiophen-2-yl-2-tetrazolyl)ethyl]amino]-N-(2-oxolanylmethyl)-2-thiophen-2-ylacetamide
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2-[cyclopentyl-[1-oxo-2-(5-thiophen-2-yl-2-tetrazolyl)ethyl]amino]-N-(2-oxolanylmethyl)-2-thiophen-2-ylacetamide
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2-[cyclopentyl-[1-oxo-2-(5-thiophen-2-yl-2-tetrazolyl)ethyl]amino]-N-(2-oxolanylmethyl)-2-thiophen-2-ylacetamide
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2-[cyclopentyl-[1-oxo-2-(5-thiophen-2-yl-2-tetrazolyl)ethyl]amino]-N-(2-oxolanylmethyl)-2-thiophen-2-ylacetamide
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2-[cyclopentyl-[1-oxo-2-(5-thiophen-2-yl-2-tetrazolyl)ethyl]amino]-N-(2-oxolanylmethyl)-2-thiophen-2-ylacetamide

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